
4-Cyclopropyl-4-(pyrrolidin-1-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropyl-4-(pyrrolidin-1-yl)piperidine is an organic compound that features a piperidine ring substituted with a cyclopropyl group and a pyrrolidinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-4-(pyrrolidin-1-yl)piperidine typically involves the reaction of piperidine with cyclopropyl and pyrrolidinyl derivatives under controlled conditions. One common method involves the use of cyclopropyl bromide and pyrrolidine in the presence of a base such as sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions: 4-Cyclopropyl-4-(pyrrolidin-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where the pyrrolidinyl or cyclopropyl groups can be replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, various alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.
Aplicaciones Científicas De Investigación
4-Cyclopropyl-4-(pyrrolidin-1-yl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of piperidine derivatives with biological targets.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Cyclopropyl-4-(pyrrolidin-1-yl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring can interact with active sites of enzymes, while the cyclopropyl and pyrrolidinyl groups can enhance binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
4-(1-Pyrrolidinyl)piperidine: Similar structure but lacks the cyclopropyl group.
Cyclopropylpiperidine: Contains the cyclopropyl group but lacks the pyrrolidinyl group.
Pyrrolidinylpyridine: Contains the pyrrolidinyl group but has a pyridine ring instead of piperidine.
Uniqueness: 4-Cyclopropyl-4-(pyrrolidin-1-yl)piperidine is unique due to the presence of both cyclopropyl and pyrrolidinyl groups on the piperidine ring, which can confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C12H22N2 |
|---|---|
Peso molecular |
194.32 g/mol |
Nombre IUPAC |
4-cyclopropyl-4-pyrrolidin-1-ylpiperidine |
InChI |
InChI=1S/C12H22N2/c1-2-10-14(9-1)12(11-3-4-11)5-7-13-8-6-12/h11,13H,1-10H2 |
Clave InChI |
NNRJLGIWXWBEOV-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2(CCNCC2)C3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


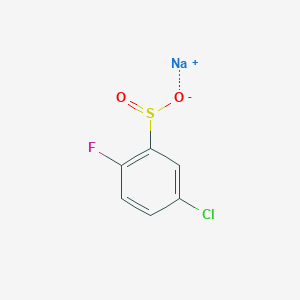
![1H,2H,3H,4H-Benzo[B]1,6-naphthyridin-10-amine](/img/structure/B13188714.png)
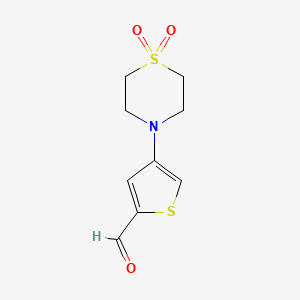
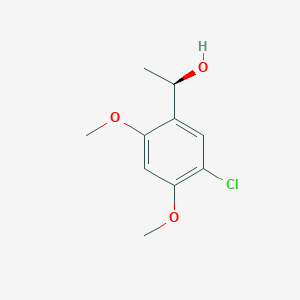

![4-[(Butan-2-yloxy)methyl]-3-methoxyaniline](/img/structure/B13188741.png)
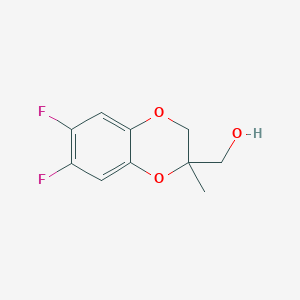
![2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine](/img/structure/B13188753.png)
![3-(1-Ethoxyethyl)-5-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,2,4-oxadiazole](/img/structure/B13188758.png)
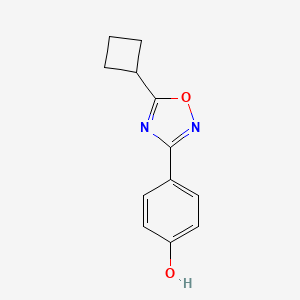
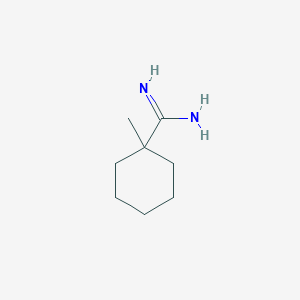
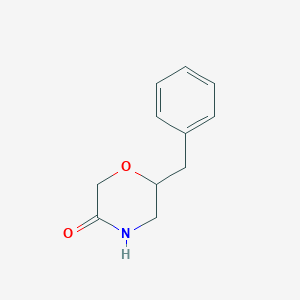
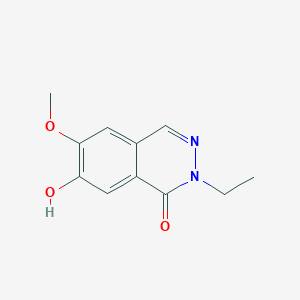
![1-[(5-Ethylthiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13188797.png)
